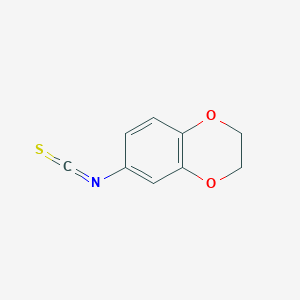

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-isothiocyanato-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALNNFRLHRAJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379867 |

Source

|

| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141492-50-4 |

Source

|

| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and known properties of 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine. This compound, featuring a reactive isothiocyanate group appended to the biologically relevant 2,3-dihydro-1,4-benzodioxine scaffold, presents significant opportunities in medicinal chemistry and drug discovery. This document details a feasible synthetic pathway, summarizes its physicochemical properties, and explores its potential biological applications based on the known reactivity of its constituent functional groups. Experimental protocols and data are presented to facilitate further research and development.

Introduction

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. Derivatives of this scaffold have demonstrated activities as α-adrenergic blockers, anti-inflammatory agents, and anticancer agents. The isothiocyanate functional group (-N=C=S) is a reactive electrophile known for its ability to form stable thiourea linkages with primary amines, such as the N-terminal α-amino groups and the ε-amino groups of lysine residues in proteins. This reactivity has been exploited in the development of various bioactive compounds, including anticancer and antimicrobial agents.

The combination of these two moieties in this compound creates a molecule with significant potential for covalent modification of biological targets, making it a person of interest for the development of novel therapeutics and chemical probes.

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of the corresponding primary amine, 6-amino-2,3-dihydro-1,4-benzodioxine, using a thiocarbonylating agent. The most common and effective reagent for this transformation is thiophosgene (CSCl₂).

Synthesis of the Precursor: 6-Amino-2,3-dihydro-1,4-benzodioxine

The synthesis of the amine precursor can be achieved through various published methods. A common approach involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by the reduction of the resulting nitro-intermediate.

Conversion to this compound

The conversion of 6-amino-2,3-dihydro-1,4-benzodioxine to the target isothiocyanate is typically performed by reacting the amine with thiophosgene in a biphasic system.

Caption: Synthetic pathway for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 141492-50-4 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₇NO₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 193.22 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Crystalline powder (Beige) | ChemicalBook[2] |

| Melting Point | 62-64 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 329.2 ± 41.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | ChemicalBook[2] |

| Monoisotopic Mass | 193.01974 Da | PubChem[3] |

Experimental Protocols

General Synthesis of this compound

This protocol is a general method for the synthesis of isothiocyanates from primary amines and should be optimized for this specific substrate.

Materials:

-

6-Amino-2,3-dihydro-1,4-benzodioxine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 equivalent) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

While stirring vigorously, slowly add thiophosgene (1.1-1.2 equivalents) to the mixture at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Spectroscopic Data (Predicted)

Mass Spectrometry (Predicted): The predicted mass spectrum shows characteristic adducts.[3]

| Adduct | m/z |

| [M+H]⁺ | 194.02702 |

| [M+Na]⁺ | 216.00896 |

| [M-H]⁻ | 192.01246 |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, based on its structure, several potential applications and mechanisms of action can be inferred.

Covalent Modification of Proteins

The electrophilic isothiocyanate group is known to react with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group, to form a stable thiourea linkage. This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.

Caption: Reaction of this compound with a primary amine on a protein.

Potential Signaling Pathway Involvement

Given the diverse biological activities of other benzodioxane-containing molecules, this compound could potentially modulate various signaling pathways. For instance, many 1,4-benzodioxane derivatives are known to interact with G-protein coupled receptors (GPCRs), such as adrenergic receptors. The covalent nature of the interaction afforded by the isothiocyanate group could lead to long-lasting or irreversible modulation of such receptors.

Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound.

Conclusion

This compound is a molecule of significant interest for chemical biology and drug discovery. Its synthesis from readily available starting materials is feasible, and its reactive isothiocyanate group offers a handle for covalent modification of biological targets. While experimental data on its biological activity and spectroscopic characterization are currently limited, this guide provides a solid foundation for researchers to explore the potential of this promising compound. Further studies are warranted to fully characterize its properties and to investigate its efficacy in various therapeutic areas.

References

Technical Guide: 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine (CAS Number: 141492-50-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, a molecule of interest in chemical biology and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is an aromatic compound featuring a benzodioxane ring system and a reactive isothiocyanate functional group. The physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141492-50-4 | |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Appearance | Crystalline powder | |

| Color | Beige | |

| Melting Point | 62-64 °C | |

| Boiling Point | 329.2 ± 41.0 °C (Predicted) | |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | |

| Solubility | No data available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 1,4-benzodioxan-6-amine (also known as 2,3-dihydro-1,4-benzodioxin-6-amine). The general synthetic workflow is outlined below.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine (Precursor)

The precursor, 2,3-dihydro-1,4-benzodioxin-6-amine, can be synthesized as described in the literature. One common method involves the nitration of 1,4-benzodioxane followed by reduction of the nitro group.

Experimental Protocol:

-

Nitration of 1,4-benzodioxane: To a solution of 1,4-benzodioxane in a suitable solvent (e.g., acetic acid or sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, 6-nitro-1,4-benzodioxane, is then isolated by pouring the reaction mixture into ice water and collecting the precipitate.

-

Reduction of 6-nitro-1,4-benzodioxane: The isolated 6-nitro-1,4-benzodioxane is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., using palladium on carbon), is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by neutralization and extraction to yield 2,3-dihydro-1,4-benzodioxin-6-amine.[2]

Step 2: Conversion of 2,3-dihydro-1,4-benzodioxin-6-amine to this compound

The conversion of the primary aromatic amine to the isothiocyanate is a well-established transformation. Two common methods are presented below.

Method A: Using Thiophosgene

Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

-

A solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) is prepared in a suitable solvent system, such as a biphasic mixture of chloroform and water.

-

An excess of a base, such as sodium bicarbonate, is added to the aqueous layer to neutralize the HCl formed during the reaction.

-

Thiophosgene (approximately 1.1 equivalents) is added dropwise to the cooled (0 °C) and vigorously stirred reaction mixture.

-

The reaction is allowed to proceed at room temperature until completion, as monitored by TLC.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Method B: Using Carbon Disulfide

This method avoids the use of highly toxic thiophosgene.

Experimental Protocol:

-

To a solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) and a base (e.g., triethylamine or sodium hydroxide) in a suitable solvent (e.g., aqueous tetrahydrofuran or dichloromethane), carbon disulfide (excess) is added dropwise at room temperature.[3]

-

The reaction mixture is stirred to form the dithiocarbamate salt intermediate.

-

A desulfurylation agent, such as a water-soluble carbodiimide (e.g., EDC), tosyl chloride, or cyanuric chloride, is then added to the reaction mixture.[4]

-

The reaction is stirred until the formation of the isothiocyanate is complete (monitored by TLC).

-

The reaction is worked up by extraction and the crude product is purified by column chromatography.[5]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its chemical structure, combining the 1,4-benzodioxane scaffold and the isothiocyanate functional group, suggests potential for significant biological activity.

The 1,4-benzodioxane moiety is a key structural feature in a number of biologically active compounds, including those with anti-inflammatory and anticancer properties.[6]

The isothiocyanate group is well-known for its chemopreventive and anticancer activities. Isothiocyanates are known to induce apoptosis, inhibit cell cycle progression, and modulate cellular signaling pathways involved in oxidative stress and inflammation. A plausible mechanism of action for isothiocyanates involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspase cascades.

Caption: A generalized signaling pathway for isothiocyanate-induced apoptosis.

Summary and Future Directions

This compound is a readily synthesizable compound with high potential for biological activity based on its constituent chemical motifs. The presence of the reactive isothiocyanate group makes it a candidate for covalent modification of biological targets, a strategy of growing interest in drug discovery.

Further research is warranted to fully elucidate the biological profile of this compound. Key areas for future investigation include:

-

Screening for Biological Activity: Evaluation in a broad range of biological assays, including anticancer, anti-inflammatory, and enzyme inhibition screens.

-

Mechanism of Action Studies: If activity is identified, detailed studies to determine the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound. The detailed synthetic protocols and discussion of potential biological activities are intended to facilitate further investigation into this promising molecule.

References

- 1. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 2. scielo.br [scielo.br]

- 3. A One-Pot Approach to Pyridyl Isothiocyanates from Amines [mdpi.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

An In-depth Technical Guide on 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate. Isothiocyanates are a well-established class of compounds, many of which are derived from natural sources and exhibit significant anticancer and antimicrobial properties. This document consolidates available data on the target molecule and related analogs to serve as a foundational resource for researchers in medicinal chemistry and drug development. While specific experimental data for 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate is limited, this guide extrapolates from closely related compounds to provide insights into its synthesis, characterization, and potential mechanisms of action.

Molecular Structure and Chemical Properties

2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate is a heterocyclic compound featuring a benzodioxin core functionalized with an isothiocyanate group. The isothiocyanate moiety (-N=C=S) is a key pharmacophore responsible for the biological activity observed in this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [2] |

| CAS Number | 141492-50-4 | [2] |

| Canonical SMILES | C1COC2=C(O1)C=C(C=C2)N=C=S | [1] |

| InChI Key | KALNNFRLHRAJNK-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.9 | [1] |

| Appearance | Crystalline powder (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and ethanol (predicted) | N/A |

Synthesis

General Experimental Protocol: Synthesis from 2,3-dihydro-1,4-benzodioxin-6-amine

This protocol is a representative example based on general methods for isothiocyanate synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary.

Materials:

-

2,3-dihydro-1,4-benzodioxin-6-amine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Dicyclohexylcarbodiimide (DCC) or another dehydrating agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) in dichloromethane.

-

To this solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).

-

-

Conversion to Isothiocyanate:

-

To the reaction mixture containing the dithiocarbamate salt, add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction for the disappearance of the dithiocarbamate and the appearance of the isothiocyanate product by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate.

-

Synthesis Workflow

Caption: General workflow for the synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate.

Spectroscopic Characterization

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons on the benzodioxin ring are expected in the range of δ 6.5-7.5 ppm. The four protons of the dihydrodioxin ring should appear as a multiplet around δ 4.2-4.3 ppm. |

| ¹³C NMR | Aromatic carbons are expected between δ 110-150 ppm. The carbons of the dihydrodioxin ring should be around δ 64 ppm. The isothiocyanate carbon (-N=C=S) is characteristically broad and may be difficult to observe, but is predicted to be in the range of δ 120-140 ppm. |

| IR (Infrared) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C-O stretching of the dioxin ring around 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 193. Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage of the dioxin ring. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate, the broader class of isothiocyanates is well-documented to possess potent anticancer and chemopreventive properties.[6][7][8] The biological activity of isothiocyanates is primarily attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.

Proposed Anticancer Mechanism of Action

Based on studies of analogous isothiocyanates such as sulforaphane and benzyl isothiocyanate, the following signaling pathways are likely to be modulated by 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate in cancer cells.

-

Induction of Apoptosis: Isothiocyanates are known to induce programmed cell death (apoptosis) in cancer cells through multiple mechanisms.[9] This often involves the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[10][11] They can also influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[11]

-

Cell Cycle Arrest: Many isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[12][13]

-

Modulation of MAP Kinase (MAPK) Signaling: The MAPK pathways are crucial in regulating cell growth, differentiation, and apoptosis. Isothiocyanates have been shown to activate stress-activated protein kinases (SAPKs) like JNK and p38, which can promote apoptosis.[11]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival and is often constitutively active in cancer cells. Isothiocyanates can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[10]

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases and quinone reductase, which play a crucial role in detoxifying carcinogens.[6][8]

Potential Signaling Pathway Diagram

Caption: Proposed signaling pathways for the anticancer activity of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate.

Conclusion and Future Directions

2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The well-established anticancer properties of the isothiocyanate functional group, combined with the benzodioxin core, suggest that this molecule warrants further investigation.

Future research should focus on:

-

Optimized Synthesis: Development and publication of a detailed, high-yielding synthetic protocol.

-

Full Spectroscopic Characterization: Acquisition and reporting of complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to confirm the molecular structure and aid in quality control.

-

In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.

-

Mechanism of Action Studies: Elucidation of the specific cellular targets and signaling pathways modulated by this compound to understand its mode of action.

This technical guide serves as a starting point for researchers interested in exploring the potential of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate. The information compiled herein, though based in part on extrapolation from related compounds, provides a solid framework for initiating new research endeavors in this area.

References

- 1. PubChemLite - 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

The Diverse Biological Activities of 1,4-Benzodioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has been extensively utilized in medicinal chemistry to develop a wide array of biologically active compounds. Its structural rigidity and ability to present substituents in a defined spatial orientation make it an ideal template for designing ligands that can interact with high affinity and selectivity with various biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of 1,4-benzodioxane derivatives, with a focus on their interactions with adrenergic and serotonergic receptors, as well as their potential as anticancer and antibacterial agents.

Adrenergic and Serotonergic Receptor Modulation

A significant number of 1,4-benzodioxane derivatives have been synthesized and evaluated for their activity at adrenergic and serotonergic receptors, playing crucial roles in neurotransmission and physiological regulation.

Alpha-Adrenergic Receptor Antagonism

Many 1,4-benzodioxane-containing molecules are potent antagonists of α-adrenergic receptors, particularly the α1-adrenoceptor subtypes (α1A, α1B, and α1D). These receptors are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.

One of the most well-studied examples is WB-4101 , a potent and selective α1-adrenoceptor antagonist. Its derivatives have been extensively explored to understand the structure-activity relationships governing affinity and selectivity for the different α1-AR subtypes. The binding affinity of these compounds is typically determined through radioligand binding assays.

Table 1: α1-Adrenergic Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives

| Compound | Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Source |

| WB-4101 | α1A | 0.15 | [³H]Prazosin | Rat Cortex |

| WB-4101 | α1B | Data not consistently reported | [³H]Prazosin | Rat Cortex |

| WB-4101 | α1D | Data not consistently reported | [³H]Prazosin | Rat Cortex |

| Prazosin (Reference) | α1 | - | [³H]WB4101 | Rat Heart |

| Yohimbine (Reference) | α1 | - | [³H]WB4101 | Rat Heart |

Note: The binding of WB-4101 can be complex, with some studies suggesting it labels a serotonergic site in addition to the α1-adrenergic receptor[1].

Guanoxan is another 1,4-benzodioxane derivative that has been investigated for its antihypertensive properties. It acts as a sympatholytic agent by interfering with the release of norepinephrine from sympathetic nerve endings, leading to vasodilation and a reduction in blood pressure[2].

Serotonergic Receptor Activity

1,4-Benzodioxane derivatives have also shown significant activity at serotonin (5-HT) receptors. Eltoprazine , for instance, is a phenylpiperazine derivative of 1,4-benzodioxane that acts as an agonist at 5-HT₁ₐ and 5-HT₁₋ receptors and an antagonist at the 5-HT₂C receptor[3]. This mixed pharmacological profile has led to its investigation as a serenic or anti-aggressive agent[3].

Table 2: Serotonergic Receptor Binding Affinities of Eltoprazine

| Receptor Subtype | IC₅₀ (nM) | Radioligand | Brain Region |

| 5-HT₁ₐ | 42 - 50 | [³H]8-OH-DPAT | Various |

| 5-HT₁₋ | 25 - 38 | [¹²⁵I]ICYP | Various |

Data from radioligand binding assays in rat brain[4].

Anticancer Activity

Recent research has highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.

One notable study reported a series of 1,4-benzodioxane-hydrazone derivatives with potent anticancer activity. Compound 7e from this series exhibited significant growth inhibition across a wide range of cancer cell lines in the NCI-60 screen, with particularly high efficacy against melanoma cell lines[5]. The proposed mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest at the S-phase, potentially through the inhibition of the mTOR kinase[5][6].

Table 3: In Vitro Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivative 7e

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MDA-MB-435 | Melanoma | 0.20 |

| M14 | Melanoma | 0.46 |

| SK-MEL-2 | Melanoma | 0.57 |

| UACC-62 | Melanoma | 0.27 |

| Average (56 cell lines) | - | 6.92 |

GI₅₀ is the concentration required to inhibit cell growth by 50%[5][6].

Antibacterial Activity

The 1,4-benzodioxane scaffold has also been incorporated into molecules with promising antibacterial properties. These derivatives often target essential bacterial enzymes that are absent in humans, making them attractive candidates for the development of new antibiotics.

One area of focus has been the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis. A series of 1,4-benzodioxane derivatives have been developed as FabH inhibitors with potent activity against both Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Selected 1,4-Benzodioxane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Target |

| Benzodioxane-benzamide FZ95 | S. aureus (MRSA) | 0.25 | FtsZ |

| Benzodioxane-benzamide FZ100 | S. aureus (MRSA) | 0.1 | FtsZ |

| Benzodioxane-benzamide FZ116 | S. pneumoniae | 25 - 80 | FtsZ |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[7][8].

Experimental Protocols

Radioligand Binding Assay for Adrenergic and Serotonergic Receptors

This protocol outlines a general procedure for determining the binding affinity of 1,4-benzodioxane derivatives to their target receptors.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex or heart) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [³H]Prazosin for α1-AR, [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-radiolabeled competitor (e.g., 10 µM phentolamine for α1-AR, 10 µM serotonin for 5-HT₁ₐ).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test 1,4-benzodioxane derivative.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

In Vitro Anticancer Activity Assay (NCI-60 Screen Protocol)

This protocol is a standardized method used by the National Cancer Institute to screen compounds for anticancer activity.

1. Cell Culture and Plating:

-

Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine[9].

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time[9].

-

Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Test compounds are dissolved in DMSO and diluted with cell culture medium to the desired concentrations.

-

The medium in the cell plates is replaced with medium containing the test compound at various concentrations (typically a 5-log dilution series).

-

Plates are incubated for an additional 48 hours.

3. Cell Viability Assay (Sulforhodamine B - SRB Assay):

-

After incubation, the cells are fixed in situ with trichloroacetic acid (TCA)[9].

-

The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid[9].

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound stain is solubilized with 10 mM trizma base, and the absorbance is read at 515 nm[9].

4. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell growth.

-

The GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values are determined from the dose-response curves.

mTOR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.

1. Reagents and Materials:

-

Active mTOR enzyme.

-

Substrate: Inactive S6K protein or a specific peptide substrate[10].

-

ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT)[10].

-

Test 1,4-benzodioxane derivative.

2. Assay Procedure:

-

In a microplate, combine the active mTOR enzyme, the substrate, and the kinase reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes)[10].

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or EDTA).

3. Detection of Phosphorylation:

-

The level of substrate phosphorylation can be detected using several methods:

-

Western Blotting: Using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K)[10].

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

TR-FRET Assay: Using a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET partner[11].

-

4. Data Analysis:

-

Quantify the level of phosphorylation for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

1. Preparation of Inoculum:

-

Grow the bacterial strain to be tested in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[12].

2. Preparation of Antimicrobial Dilutions:

-

Prepare a series of two-fold dilutions of the test 1,4-benzodioxane derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

3. Inoculation and Incubation:

-

Inoculate each well containing the antimicrobial dilution with the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth without the antimicrobial agent) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours[13].

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria[12].

Signaling Pathways and Workflows

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins[14][15]. Activation of these receptors by agonists like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[14][16]. IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction. 1,4-Benzodioxane antagonists block this pathway by preventing the initial binding of the agonist to the receptor.

5-HT₁ₐ Receptor Signaling Pathway

The 5-HT₁ₐ receptor is a GPCR that couples to inhibitory G-proteins of the Gi/o family[17][18]. Agonist binding to the 5-HT₁ₐ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[17][19]. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. 1,4-Benzodioxane derivatives like Eltoprazine can act as agonists at this receptor, initiating this inhibitory signaling cascade.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][20]. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which leads to the activation of phosphoinositide 3-kinase (PI3K)[2][21]. PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a second messenger that recruits and activates AKT (also known as protein kinase B)[2][21]. Activated AKT then phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTOR complex 1 (mTORC1)[21]. This allows mTORC1 to become active and phosphorylate its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which promote protein synthesis and cell growth[21]. Certain 1,4-benzodioxane derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as mTOR.

General Workflow for Synthesis and Screening of Bioactive 1,4-Benzodioxane Derivatives

The discovery of novel bioactive 1,4-benzodioxane derivatives typically follows a structured workflow that integrates chemical synthesis with biological screening. This process begins with the design of new molecules, often guided by existing structure-activity relationships or computational modeling. The designed compounds are then synthesized in the laboratory. The crude products are purified, and their structures are confirmed using various analytical techniques. The pure compounds are then subjected to a series of biological assays to evaluate their activity against the intended targets. The results of these screens provide feedback for the design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing to optimize the desired biological activity.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

literature review on isothiocyanate compounds in medicinal chemistry

Isothiocyanate Compounds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1][2] They are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, watercress, and mustard.[3][4][5] The conversion of glucosinolates to isothiocyanates is catalyzed by the myrosinase enzyme, which is released upon plant cell damage, for instance, by chewing.[6][7]

In recent decades, ITCs have garnered significant attention in the field of medicinal chemistry. This interest is fueled by a growing body of epidemiological and preclinical evidence suggesting their potent biological activities, including anticarcinogenic, anti-inflammatory, and neuroprotective properties.[1][3][8] Compounds such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC) are among the most extensively studied.[9][10] Their ability to modulate multiple cellular signaling pathways makes them promising candidates for the prevention and treatment of chronic diseases.[9][10][11] This guide provides an in-depth overview of the core mechanisms, quantitative bioactivity, and key experimental methodologies relevant to the study of isothiocyanates in a drug discovery context.

Core Mechanisms of Action

Isothiocyanates exert their pleiotropic effects by targeting a multitude of signaling pathways and cellular processes. Their high electrophilicity allows them to react with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins, thereby modulating protein function and triggering downstream signaling events.[12][13]

Nrf2-Mediated Antioxidant and Detoxification Response

A primary mechanism of action for many ITCs is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][14][15] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. ITCs can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate their transcription.[16] This leads to the upregulation of a battery of cytoprotective proteins, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), which play a critical role in neutralizing carcinogens and reducing oxidative stress.[12][14][17]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer. ITCs, particularly SFN, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][12] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene expression. ITCs can inhibit this pathway at multiple levels, including by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[18]

Induction of Apoptosis in Cancer Cells

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. ITCs have been shown to selectively induce apoptosis in cancerous cells while leaving normal cells relatively unharmed.[19][20] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ITCs can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction.[6][20] This triggers the release of cytochrome c, which activates a cascade of effector caspases (like caspase-3), the executioners of apoptosis.[10] Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (e.g., Bcl-2) and upregulating pro-apoptotic members (e.g., Bax), further promoting cell death.[9]

Other Key Mechanisms

-

Cell Cycle Arrest: ITCs can inhibit cancer cell proliferation by inducing cell cycle arrest, commonly at the G2/M phase.[10][21] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[16]

-

Inhibition of Angiogenesis: Several ITCs can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.

-

Epigenetic Modulation: ITCs, particularly SFN, are known to be inhibitors of histone deacetylases (HDACs).[22][23][24] HDAC inhibition can lead to histone hyperacetylation, altering chromatin structure and leading to the re-expression of silenced tumor suppressor genes.[19]

Quantitative Bioactivity Data

The potency of isothiocyanates varies significantly depending on their chemical structure, the specific cancer cell line, and the assay conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The following tables summarize representative IC50 values for common ITCs against various human cancer cell lines, compiled from the literature.

Table 1: Comparative IC50 Values (µM) of Isothiocyanates in Various Cancer Cell Lines

| Isothiocyanate | Prostate (PC-3) | Breast (MCF-7) | Lung (A549) | Colon (HT-29) | Leukemia (HL-60) |

| Sulforaphane (SFN) | ~15 | ~20 | ~25 | ~15 | ~10 |

| Phenethyl ITC (PEITC) | ~5 | ~7.5 | ~5 | ~10 | ~2.5 |

| Allyl ITC (AITC) | >50 | ~30 | >50 | ~40 | ~10 |

| Benzyl ITC (BITC) | ~7.5 | ~10 | ~10 | ~15 | ~5 |

Note: These are approximate values compiled from multiple studies for comparative purposes. Actual IC50 values can vary between experiments.

Table 2: Summary of Studies on Combinational Use of Sulforaphane (SFN) and Anticancer Drugs [9]

| Cancer Type | Combination Drug | Observed Effect | Potential Mechanism |

| Lung Cancer | Gefitinib | Overcame gefitinib resistance | Altered Sonic Hedgehog (SHH) signaling pathway[9] |

| Lung Cancer | Cisplatin | Enhanced toxicity to cancer cells | Synergistic induction of apoptosis[25] |

| Prostate Cancer | Doxorubicin | Increased apoptosis | Downregulation of anti-apoptotic proteins |

| Breast Cancer | Lapatinib | Reduced cell viability synergistically | Decreased phosphorylation of HER2, Akt, and S6[26] |

Key Experimental Protocols in Isothiocyanate Research

Evaluating the medicinal chemistry potential of ITCs involves a series of standardized in vitro and in vivo assays. Below is a typical workflow and detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of an ITC on the metabolic activity and viability of cells, allowing for the determination of the IC50 value.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Aspirate the old media and add fresh media containing various concentrations of the ITC (and a vehicle control, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Methodology:

-

Cell Treatment: Culture and treat cells with the desired concentration of ITC in a 6-well plate for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by ITCs (e.g., Nrf2, Keap1, Caspase-3, p-NF-κB).

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

-

Methodology:

-

Lysate Preparation: Treat cells with ITC, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Challenges and Future Directions

Despite their promising preclinical activity, the translation of ITCs into clinical therapeutics faces several challenges.[25]

-

Bioavailability and Stability: ITCs can be unstable and have poor aqueous solubility, which can limit their absorption and bioavailability.[25] They are also rapidly metabolized and excreted.[17][27]

-

Hormetic Dose-Response: Some ITCs exhibit a hormetic or biphasic effect, where low doses may stimulate cell growth while higher doses are inhibitory.[9][25] This complicates dose selection for therapeutic applications.

-

Target Specificity: As ITCs react with many cellular proteins, identifying the specific targets responsible for their therapeutic effects can be challenging.

Future research is focused on overcoming these limitations through the development of novel drug delivery systems (e.g., nano-formulations) to improve stability and targeting, and the synthesis of novel ITC derivatives with enhanced potency and specificity.[25][28][29][30] Clinical trials continue to investigate the efficacy of ITCs, both as standalone agents and in combination with existing chemotherapies, for cancer prevention and treatment.[5][6][27]

Conclusion

Isothiocyanate compounds represent a fascinating and potent class of natural products with significant potential in medicinal chemistry. Their ability to modulate a wide array of critical cellular pathways—including the Nrf2 antioxidant response, NF-κB-mediated inflammation, and apoptosis—positions them as valuable multi-target agents for combating complex diseases like cancer. While challenges in drug development remain, the extensive preclinical data, coupled with ongoing innovations in synthetic chemistry and drug delivery, provide a strong foundation for the future development of ITC-based therapeutics. This guide offers researchers and drug development professionals a comprehensive overview of the core science and methodologies required to further explore and harness the therapeutic promise of these remarkable compounds.

References

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchwith.njit.edu [researchwith.njit.edu]

- 5. mdpi.com [mdpi.com]

- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 10. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Signaling pathways and intracellular targets of sulforaphane mediating cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) DOI:10.1039/C1FO10114E [pubs.rsc.org]

- 23. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. chemrxiv.org [chemrxiv.org]

The Benzodioxane Nucleus: A Historical and Technical Guide to a Versatile Pharmacophore

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodioxane scaffold, a heterocyclic motif featuring a benzene ring fused to a dioxane ring, has played a pivotal role in the history of medicinal chemistry. From the serendipitous discovery of the first antihistamine to the rational design of highly selective receptor modulators, this versatile core has given rise to a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with benzodioxane compounds, with a focus on their interactions with adrenergic and serotonergic systems.

A Serendipitous Beginning: The Discovery of Piperoxan

The story of benzodioxanes in medicine begins in the early 1930s at the Pasteur Institute in France. Working under the direction of Ernest Fourneau, Swiss-born Italian pharmacologist Daniel Bovet was investigating a series of benzodioxane derivatives synthesized as potential α-adrenergic blocking agents. One of these compounds, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, initially known as Fourneau 933 and later named piperoxan , exhibited modest α-adrenergic antagonist activity.[1][2]

However, in a landmark discovery, Bovet and his colleagues demonstrated in 1933 that piperoxan could also antagonize histamine-induced bronchospasm in guinea pigs.[1][2] This marked the discovery of the very first antihistamine, a groundbreaking achievement that laid the foundation for the development of an entire class of drugs for treating allergic conditions. For his contributions to the discovery of antihistamines and other therapeutic agents, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1]

While piperoxan itself saw limited clinical use due to toxic side effects, its discovery was a critical milestone that spurred further research into the structure-activity relationships of antihistamines, a field pioneered by Anne-Marie Staub, a student of Bovet and Fourneau.[1]

Evolution of Benzodioxane-Based Therapeutics

Following the initial discovery of piperoxan's dual activity, the benzodioxane scaffold became a fertile ground for drug discovery, leading to the development of compounds targeting a range of physiological systems.

Adrenergic Receptor Antagonists

The initial exploration of benzodioxanes as α-adrenergic antagonists continued, leading to the development of more potent and selective agents. A significant advancement in this area was the discovery of selective α1-adrenergic antagonists. These compounds proved to be effective antihypertensive agents by blocking the vasoconstrictive effects of norepinephrine on vascular smooth muscle.[3]

A prominent example of a clinically successful benzodioxane-based α1-adrenergic antagonist is doxazosin . Marketed for the treatment of hypertension and benign prostatic hyperplasia (BPH), doxazosin's development represented a significant step in the rational design of selective adrenergic modulators.[4]

Serotonin Receptor Ligands and CNS Agents

In the latter half of the 20th century, research into benzodioxane derivatives expanded to include their effects on the central nervous system (CNS). It was discovered that modifications to the benzodioxane structure could yield compounds with high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[2] This led to the investigation of benzodioxane derivatives as potential anxiolytics, antidepressants, and antipsychotics.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzodioxane compounds and for the pharmacological characterization of their receptor interactions.

Synthesis of Key Benzodioxane Compounds

The synthesis of piperoxan typically proceeds through a multi-step process starting from catechol.

Step 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

-

Reaction: Catechol is reacted with epichlorohydrin in the presence of a base to form an epoxide intermediate, which then undergoes intramolecular cyclization to yield 2-hydroxymethyl-1,4-benzodioxane. Subsequent chlorination with thionyl chloride affords 2-(chloromethyl)-1,4-benzodioxane.[1]

-

Experimental Protocol:

-

To a stirred solution of catechol (1 mole) in a suitable solvent (e.g., aqueous sodium hydroxide), slowly add epichlorohydrin (1.1 moles) at room temperature.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-hydroxymethyl-1,4-benzodioxane.

-

Dissolve the crude product in a dry, inert solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add thionyl chloride (1.2 moles) to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-1,4-benzodioxane.

-

Step 2: Synthesis of Piperoxan

-

Reaction: 2-(Chloromethyl)-1,4-benzodioxane is reacted with piperidine to yield piperoxan via nucleophilic substitution.[5]

-

Experimental Protocol:

-

Dissolve 2-(chloromethyl)-1,4-benzodioxane (1 mole) in an excess of piperidine (e.g., 3-5 moles).

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and remove the excess piperidine under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude piperoxan can be purified by crystallization from a suitable solvent or by conversion to its hydrochloride salt.

-

The synthesis of doxazosin is a more complex process involving the coupling of a benzodioxane moiety with a quinazoline core.

Step 1: Synthesis of N-(1,4-Benzodioxan-2-carbonyl)piperazine

-

Reaction: 1,4-Benzodioxan-2-carboxylic acid is first converted to its acid chloride, which then reacts with piperazine.[4][6]

-

Experimental Protocol:

-

Suspend 1,4-benzodioxan-2-carboxylic acid (1 mole) in a dry, inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 moles) and stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitored by the cessation of gas evolution).

-

In a separate flask, dissolve piperazine (2 moles) in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add the freshly prepared 1,4-benzodioxan-2-carbonyl chloride solution to the piperazine solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-(1,4-benzodioxan-2-carbonyl)piperazine, which can be purified by crystallization.[6]

-

Step 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

Reaction: This key intermediate is typically synthesized from 2-amino-4,5-dimethoxybenzoic acid through a series of reactions involving cyclization and chlorination.[1][7]

-

Experimental Protocol:

-

A mixture of 2-amino-4,5-dimethoxybenzoic acid (1 mole) and urea (3 moles) is heated to approximately 200-220 °C for several hours.

-

The resulting solid is cooled, triturated with hot water, and filtered to give 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

-

The dione (1 mole) is then refluxed in a mixture of phosphorus oxychloride and a catalytic amount of dimethylformamide for several hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration.

-

The dichloroquinazoline (1 mole) is then treated with a solution of ammonia in a suitable solvent (e.g., THF or isopropanol) at elevated temperature and pressure in a sealed vessel to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline.[8]

-

Step 3: Synthesis of Doxazosin

-

Reaction: N-(1,4-Benzodioxan-2-carbonyl)piperazine is coupled with 4-amino-2-chloro-6,7-dimethoxyquinazoline.[9]

-

Experimental Protocol:

-

A mixture of N-(1,4-benzodioxan-2-carbonyl)piperazine (1 mole), 4-amino-2-chloro-6,7-dimethoxyquinazoline (1 mole), and a non-nucleophilic base (e.g., diisopropylethylamine) in a high-boiling solvent (e.g., n-butanol or dioxane) is heated to reflux for several hours.[10]

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude doxazosin can be purified by recrystallization from a suitable solvent.

-

Pharmacological Assays

This assay determines the affinity of a test compound for α1-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.[5][11]

-

Objective: To determine the inhibitory constant (Ki) of a test compound for α1-adrenergic receptors.

-

Materials:

-

Receptor Source: Membranes from cells expressing α1-adrenergic receptors (e.g., CHO or HEK293 cells) or from tissues with high receptor density (e.g., rat liver, prostate).[5]

-

Radioligand: [3H]Prazosin, a selective α1-adrenergic antagonist.[5]

-

Test Compound: The benzodioxane derivative of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α1-antagonist (e.g., 10 µM phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, [3H]prazosin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

-

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.[13][14]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist.

-

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain regions rich in these receptors (e.g., hippocampus).

-

Radioligand: [35S]GTPγS.

-

Test Compound: The benzodioxane derivative of interest.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To regulate the basal G-protein activity.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, GDP, [35S]GTPγS, and the test compound.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.

-

References

- 1. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurjchem.com [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine: A Prospective Technical Guide on Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract